6-(tert-butoxy)pyridine-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxy]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(2,3)13-9-5-4-8(7-12)6-11-9/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUZMRUNUUQBPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=NC=C(C=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies for 6 Tert Butoxy Pyridine 3 Carbaldehyde
Methodologies for Pyridine-3-Carbaldehyde Core Formation
The synthesis of the fundamental pyridine-3-carbaldehyde structure is a foundational step that can be approached through various powerful catalytic and multicomponent strategies. These methods provide access to the substituted pyridine (B92270) ring, which serves as the immediate precursor before the final functionalization.
Transition Metal-Catalyzed Cyclization and Cross-Coupling Approaches to Pyridines
Transition metal catalysis offers a versatile and efficient toolkit for the construction of the pyridine nucleus. thieme-connect.comusherbrooke.coop These methods often proceed with high regioselectivity and under milder conditions than classical condensation reactions. A prominent strategy is the [2+2+2] cycloaddition reaction, where a metal catalyst, typically based on cobalt (Co), rhodium (Rh), ruthenium (Ru), or nickel (Ni), orchestrates the assembly of the pyridine ring from two alkyne molecules and a nitrile. thieme-connect.com This approach allows for the creation of highly substituted pyridines by varying the substituents on the starting materials.
Furthermore, direct C–H functionalization catalyzed by transition metals has emerged as a powerful technique. nih.gov Metals such as palladium (Pd) and rhodium can activate C–H bonds on precursor molecules, enabling subsequent coupling reactions that forge the pyridine ring. nih.gov These reactions are highly atom-economical and can provide access to complex pyridine derivatives that are otherwise difficult to synthesize. thieme-connect.com
Organocatalytic Synthesis Routes to Pyridines
Organocatalysis, which utilizes small, metal-free organic molecules to accelerate reactions, presents a complementary approach to pyridine synthesis. nih.gov A notable development in this area is the photochemical functionalization of pyridines. acs.org In one such method, a dithiophosphoric acid catalyst performs multiple roles: it first acts as a Brønsted acid to protonate the pyridine, then as a single electron transfer (SET) reductant to form a pyridinyl radical, and finally as a hydrogen atom abstractor. This strategy enables novel C-H functionalizations and showcases the potential of organocatalysis to mediate complex transformations under light-induced conditions. acs.org
Multi-Component Reactions for Pyridine Ring Construction
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. acsgcipr.org These reactions are prized for their operational simplicity and atom economy. The Hantzsch pyridine synthesis, developed in 1881, is a classic four-component reaction involving two equivalents of a β-ketoester, an aldehyde, and an ammonia (B1221849) source to initially form a dihydropyridine (B1217469), which is subsequently oxidized to the aromatic pyridine. youtube.com
Other significant MCRs for pyridine synthesis include the Bohlmann-Rahtz and Guareschi-Thorpe syntheses. acsgcipr.orgbeilstein-journals.org Modern variations often employ microwave irradiation or flow chemistry to improve reaction times and yields, making these methods highly adaptable for creating diverse libraries of substituted pyridines. acsgcipr.orgacs.org
| Reaction Name | Components | Key Features |
| Hantzsch Synthesis | Aldehyde, 2x β-ketoester, Ammonia | Forms a dihydropyridine intermediate requiring oxidation. youtube.com |
| Bohlmann-Rahtz Synthesis | Enamine, Ethynyl Ketone | Directly yields a substituted pyridine through a condensation-cyclization sequence. acsgcipr.org |
| Guareschi-Thorpe Synthesis | Cyanoacetamide, 1,3-Diketone, Base | A versatile method for producing highly substituted 2-pyridones. beilstein-journals.org |
| Kröhnke Pyridine Synthesis | α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl, Ammonium (B1175870) acetate (B1210297) | Tolerates a wide range of functional groups. |
Formylation Strategies for Pyridine Rings at the 3-Position
Once the pyridine ring is formed, the introduction of a carbaldehyde (formyl) group at the C-3 position is required. This can be achieved either by building the ring with the formyl group already present on a precursor or by direct formylation of the pyridine ring.
One common industrial approach involves the oxidation of 3-picoline (3-methylpyridine) using a catalyst such as vanadium pentoxide. beilstein-journals.org Alternatively, 3-cyanopyridine (B1664610) can be reduced to 3-pyridinecarboxaldehyde, often using a palladium-on-carbon catalyst. chemicalbook.com
Direct C-H formylation offers a more direct route. The Duff reaction, which uses hexamethylenetetramine in an acidic medium, has been successfully applied to formylate pyridine derivatives. tandfonline.com Another modern approach is the copper-catalyzed C-3 formylation of specific pyridine scaffolds, such as imidazo[1,2-a]pyridines, using dimethyl sulfoxide (B87167) (DMSO) as the formylating agent and molecular oxygen as the oxidant. rsc.org Regioselective functionalization at the 3-position can also be achieved through nucleophilic activation of the pyridine ring via hydrosilylation, followed by reaction with an electrophile. chemrxiv.orgelsevierpure.com
| Method | Reagents | Description |
| Oxidation of 3-Picoline | 3-Methylpyridine, Oxidant (e.g., V₂O₅, HNO₃) | A common industrial method for producing nicotinic acid, which can be converted to the aldehyde. beilstein-journals.orgchemicalbook.com |
| Reduction of 3-Cyanopyridine | 3-Cyanopyridine, Reducing Agent (e.g., H₂, Pd/C) | Hydrogenation of the nitrile group yields the aldehyde. chemicalbook.com |
| Duff Reaction | Hexamethylenetetramine, Acid (e.g., TFA) | An electrophilic aromatic substitution to install a formyl group. tandfonline.com |
| Vilsmeier-Haack Reaction | POCl₃, DMF | A classic formylation method, though its success can be substrate-dependent. tandfonline.com |
| Copper-Catalyzed C-H Formylation | DMSO, Cu catalyst, O₂ | A direct C-H activation method using DMSO as the source of the formyl group. rsc.org |
Selective Introduction of the tert-Butoxy (B1229062) Group at the C-6 Position of Pyridine
The final and defining step in the synthesis of 6-(tert-butoxy)pyridine-3-carbaldehyde is the installation of the bulky tert-butoxy group. This transformation requires a method that is both selective for the C-6 position and tolerant of the existing aldehyde functionality.
Palladium-Catalyzed Annulations and Coupling Reactions for Substituted Pyridines
The most effective and widely used method for introducing a tert-butoxy group onto an aromatic ring is the palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reaction. acs.org This reaction is perfectly suited for the synthesis of the target molecule. The typical starting material for this step is a 6-halopyridine-3-carbaldehyde, with 6-bromo-3-pyridinecarboxaldehyde being a common and commercially available precursor. sigmaaldrich.com
The reaction involves coupling the 6-bromopyridine derivative with a tert-butoxide salt, most commonly sodium tert-butoxide. The transformation is catalyzed by a palladium(0) species, which is generated in situ from a palladium(II) precatalyst like palladium(II) acetate (Pd(OAc)₂). The efficiency and success of the coupling are highly dependent on the choice of phosphine (B1218219) ligand, which stabilizes the palladium catalyst and facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle. youtube.com Sterically hindered and electron-rich biarylphosphine ligands are often required for coupling with the bulky tert-butoxide nucleophile. acs.org This methodology provides a reliable and high-yielding route to the final product. nih.govnih.gov
| Parameter | Typical Condition |
| Substrate | 6-Bromo-3-pyridinecarboxaldehyde |
| Reagent | Sodium tert-butoxide (NaOtBu) |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Sterically hindered biarylphosphines (e.g., RuPhos, XPhos) |
| Solvent | Anhydrous toluene (B28343) or dioxane |
| Temperature | 80-110 °C |
Regioselective Functionalization Techniques on Pyridine Derivatives
The inherent electronic properties of the pyridine ring govern its reactivity towards functionalization. The electronegative nitrogen atom renders the ring electron-deficient compared to benzene (B151609), which deactivates it towards electrophilic aromatic substitution while making it susceptible to nucleophilic attack. wikipedia.orgstackexchange.com This distinct reactivity profile allows for several regioselective functionalization strategies.
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic attack on the pyridine ring occurs preferentially at the C-2 (ortho) and C-4 (para) positions. stackexchange.comyoutube.com This selectivity is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the resulting Meisenheimer intermediate through resonance. stackexchange.com Consequently, pyridines bearing a good leaving group, such as a halide, at the C-2 or C-4 position readily undergo substitution with a variety of nucleophiles, including alkoxides and amines. wikipedia.orgyoutube.comwikipedia.org Conversely, 3-halopyridines are significantly less reactive towards SNAr. youtube.com
Electrophilic Aromatic Substitution: These reactions are generally sluggish on the pyridine ring due to the deactivating effect of the nitrogen atom, which can also be protonated or coordinate to Lewis acids under typical reaction conditions. wikipedia.org When substitution does occur, it is directed to the C-3 position, the most electron-rich carbon on the ring. wikipedia.org Direct nitration and sulfonation of pyridine are notoriously difficult. wikipedia.org However, reactivity can be modulated by using pyridine N-oxide, which places a partial positive charge on the C-2 and C-4 positions, directing electrophiles to these sites. wikipedia.org
Radical Reactions: The Minisci reaction provides a powerful method for the direct alkylation of electron-deficient heterocycles like pyridine. wikipedia.org This reaction typically shows a preference for the C-2 and C-4 positions and is effective for introducing sterically hindered groups, such as a tert-butyl group from pivalic acid. wikipedia.org
Directed C-H Functionalization: Modern transition-metal-catalyzed C-H activation strategies offer precise control over regioselectivity, often guided by a directing group. For instance, palladium-catalyzed C-H alkoxylation of 2-aryloxypyridines has been achieved with high regioselectivity at the ortho-position, using the 2-pyridyloxyl moiety as the directing group. nih.gov Such methods are part of an expanding toolbox for functionalizing specific C-H bonds that are otherwise unreactive. nih.govrsc.org
| Reaction Type | Favored Position(s) | Key Features & Rationale | Reference |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | C-2, C-4 | Stabilization of anionic intermediate by the nitrogen atom. Requires a good leaving group. | stackexchange.comyoutube.com |
| Electrophilic Aromatic Substitution | C-3 | Reaction is generally slow due to electron-deficient ring. C-3 is the most electron-rich position. | wikipedia.org |
| Radical Substitution (e.g., Minisci) | C-2, C-4 | Effective for C-H alkylation, including with bulky groups. | wikipedia.org |
| Directed C-H Activation/Functionalization | Variable (Directing Group Dependent) | Allows for functionalization at positions not accessible by classical methods. | nih.govnih.gov |
Strategies for Alkoxy Group Incorporation on Heterocyclic Scaffolds
Introducing an alkoxy group, particularly a bulky one like tert-butoxy, onto a pyridine scaffold can be accomplished through several key synthetic routes.
Nucleophilic Aromatic Substitution (SNAr): This is a classical and highly effective method. The reaction involves treating a halopyridine with an alkoxide salt, such as potassium tert-butoxide. For the synthesis of a 6-alkoxy derivative, the precursor would be a 2-halopyridine. The reaction proceeds readily because the halide at the C-2 position is activated towards nucleophilic displacement. stackexchange.comyoutube.comwikipedia.org
Palladium-Catalyzed C-O Bond Formation: Cross-coupling reactions catalyzed by palladium have become a staple in modern organic synthesis for forming C-O bonds. rsc.org These methods can involve the coupling of a halopyridine with an alcohol in the presence of a suitable palladium catalyst and ligand. This approach is often milder and more functional-group tolerant than traditional SNAr conditions. Palladium-catalyzed carbonylation reactions, specifically alkoxycarbonylation, also highlight the formation of C-O bonds with alcohols, though the primary product is an ester. nih.gov
Functionalization via Phosphonium (B103445) Salts: A more recent strategy for pyridine functionalization involves the conversion of a pyridine C-H bond into a heterocyclic phosphonium salt. acs.org This phosphonium group can then act as a leaving group in a subsequent substitution reaction. It has been demonstrated that C-PPh₃⁺ groups can be effectively displaced by alkoxide nucleophiles to form C-OR motifs, presenting a novel two-step sequence for C-H alkoxylation. acs.org
| Method | Pyridine Substrate | Reagents | Product Type | Reference |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | 2-Halopyridine | Potassium tert-butoxide (KOtBu) | 2-tert-Butoxypyridine | wikipedia.org |
| Palladium-Catalyzed Alkoxylation | 2-Bromopyridine | ROH, Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., phosphine) | 2-Alkoxypyridine | rsc.org |
| Phosphonium Salt Displacement | 4-Pyridylphosphonium Salt | NaOR | 4-Alkoxypyridine | acs.org |
Synthesis of this compound Precursors and Analogues
The construction of the target molecule relies on the availability of suitably substituted precursors, namely those containing alkyl or other functional groups that can be elaborated into the final aldehyde and alkoxy moieties.
The synthesis of pyridine aldehydes is a well-established field. google.comwikipedia.org For 3-carbaldehyde derivatives, a common strategy is the oxidation of a 3-methyl group (a picoline). Another important route is the reduction of a 3-cyanopyridine. wikipedia.org
| Starting Material | Target Product | Key Transformation | Overall Yield | Reference |
|---|---|---|---|---|
| 5-Ethyl-2-methylpyridine | 6-Methylpyridine-3-carbaldehyde | Multi-step (oxidation, esterification, reduction, oxidation) | 47% | researchgate.net |
| 2-Alkylthio-3-cyano-6-methylpyridines | 2-Alkylthio-6-methylpyridine-3-carbaldehydes | Reduction of cyano group | Not specified | researchgate.net |
The introduction of sterically demanding groups like tert-butyl onto a pyridine ring requires specific synthetic methods due to steric hindrance.
One effective approach is the direct alkylation of pyridine using organolithium reagents. The reaction of pyridine with tert-butyllithium (B1211817) has been shown to produce 2,6-di-tert-butylpyridine (B51100) and 2,4,6-tri-tert-butylpyridine. acs.org The Minisci radical reaction is also well-suited for this purpose, with one report detailing the synthesis of 2-tert-butylpyridine (B1266198) from pyridine and pivalic acid in 97% yield. wikipedia.org
Alternatively, the pyridine ring can be constructed with the bulky substituent already incorporated. A procedure in Organic Syntheses describes the preparation of 2,6-di-tert-butyl-4-methylpyridine. orgsyn.org This synthesis starts from pivaloyl chloride and tert-butyl alcohol, which react with trifluoromethanesulfonic acid to form a pyrylium (B1242799) salt intermediate. Subsequent treatment with ammonium hydroxide (B78521) yields the sterically hindered pyridine. orgsyn.org A robust synthesis of 2-amino-5-tert-butylpyridine has also been developed, highlighting another route to valuable, hindered building blocks. nih.gov
| Method | Starting Material(s) | Reagents | Product Example | Reference |
|---|---|---|---|---|
| Direct Alkylation | Pyridine | tert-Butyllithium | 2,6-Di-tert-butylpyridine | acs.org |
| Minisci Reaction | Pyridine | Pivalic acid, AgNO₃, (NH₄)₂S₂O₈ | 2-tert-Butylpyridine | wikipedia.org |
| Ring Construction | Pivaloyl chloride, tert-Butyl alcohol | 1. Trifluoromethanesulfonic acid 2. NH₄OH | 2,6-Di-tert-butyl-4-methylpyridine | orgsyn.org |
Compound Index
| Compound Name | Chemical Formula | Role/Mention |
|---|---|---|
| This compound | C₁₀H₁₃NO₂ | Target Molecule |
| Pyridine | C₅H₅N | Parent Heterocycle |
| Pyridine N-oxide | C₅H₅NO | Reactive Intermediate |
| 2-Aminopyridine (B139424) | C₅H₆N₂ | Product of Chichibabin reaction |
| 2,4-Dinitrochlorobenzene | C₆H₃ClN₂O₄ | SNAr Substrate Example |
| 2-tert-Butylpyridine | C₉H₁₃N | Product of Minisci reaction |
| Potassium tert-butoxide | C₄H₉KO | Nucleophile/Base |
| 5-Ethyl-2-methylpyridine | C₈H₁₁N | Starting Material |
| 6-Methylpyridine-3-carbaldehyde | C₇H₇NO | Precursor/Analogue |
| 2-Alkylthio-3-cyano-6-methylpyridine | Varies | Precursor |
| 2-Alkylthio-6-methylpyridine-3-carbaldehyde | Varies | Analogue |
| 2,6-Di-tert-butylpyridine | C₁₃H₂₁N | Sterically Hindered Pyridine |
| 2,4,6-Tri-tert-butylpyridine | C₁₇H₂₉N | Sterically Hindered Pyridine |
| 2-Amino-5-tert-butylpyridine | C₉H₁₄N₂ | Sterically Hindered Building Block |
| 2,6-Di-tert-butyl-4-methylpyridine | C₁₄H₂₃N | Sterically Hindered Pyridine |
| Pivalic acid | C₅H₁₀O₂ | Reagent for Minisci reaction |
| Pivaloyl chloride | C₅H₉ClO | Starting Material |
| tert-Butyl alcohol | C₄H₁₀O | Starting Material |
| Trifluoromethanesulfonic acid | CHF₃O₃S | Reagent |
Chemical Reactivity and Derivatization of 6 Tert Butoxy Pyridine 3 Carbaldehyde
Transformations Involving the Carbaldehyde Moiety
The aldehyde group is one of the most versatile functional groups in organic chemistry, readily participating in a wide array of reactions. For 6-(tert-butoxy)pyridine-3-carbaldehyde, this moiety serves as a primary site for molecular elaboration.
Carbonyl Condensation Reactions
Carbonyl condensation reactions are fundamental carbon-carbon bond-forming processes. The aldehyde group of this compound is an excellent electrophile for such transformations, including the Knoevenagel and Wittig reactions.
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base. wikipedia.org This reaction is a reliable method for forming α,β-unsaturated products. For instance, pyridinecarbaldehydes can undergo catalyst-free Knoevenagel condensation with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in an environmentally friendly water-ethanol mixture at room temperature, typically affording the more stable E-isomer in high yields. bas.bg This method is advantageous as it avoids unstable intermediates and produces water as the only byproduct. bas.bg
The Wittig reaction provides a powerful and widely used method for synthesizing alkenes from aldehydes and ketones. youtube.com This reaction involves treating the aldehyde with a phosphorus ylide (a Wittig reagent), which replaces the carbonyl oxygen with the carbon moiety from the ylide. youtube.com This allows for the precise introduction of a substituted double bond at the C-3 position of the pyridine (B92270) ring.
Table 1: Representative Carbonyl Condensation Reactions
| Reaction Name | Reactant | Typical Conditions | Product Type |
| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile) | H₂O:EtOH, Room Temperature | α,β-Unsaturated nitrile |
| Wittig Reaction | Phosphorus ylide (e.g., Ph₃P=CHR) | Anhydrous solvent (e.g., THF) | Substituted alkene |
Oxidation and Reduction Pathways of Aldehydes
The aldehyde functional group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: The aldehyde group can be smoothly oxidized to the corresponding carboxylic acid, yielding 6-(tert-butoxy)nicotinic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like sodium chlorite (B76162) (NaClO₂) to avoid potential side reactions with the pyridine ring or cleavage of the tert-butoxy (B1229062) group.
Reduction: The reduction of the aldehyde to a primary alcohol, (6-(tert-butoxy)pyridin-3-yl)methanol, is a common and high-yielding transformation. Sodium borohydride (B1222165) (NaBH₄) is a particularly effective reagent for this purpose, as it is chemoselective for aldehydes and ketones and will not reduce ester or amide functionalities. masterorganicchemistry.comyoutube.commasterorganicchemistry.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695), where the solvent also serves to protonate the resulting alkoxide intermediate. masterorganicchemistry.commasterorganicchemistry.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but NaBH₄ is often preferred for its milder nature and operational simplicity. youtube.com The synthesis of various (6-arylated-pyridin-3-yl)methanol derivatives via the reduction of the corresponding aldehydes with NaBH₄ in methanol has been reported, demonstrating the utility of this method for related structures. researchgate.net
Table 2: Oxidation and Reduction of the Aldehyde Moiety
| Transformation | Reagent | Solvent | Product |
| Oxidation | Sodium Chlorite (NaClO₂) | t-BuOH, H₂O | 6-(tert-Butoxy)nicotinic acid |
| Reduction | Sodium Borohydride (NaBH₄) | Methanol (MeOH) | (6-(tert-Butoxy)pyridin-3-yl)methanol |
Nucleophilic Addition Reactions at the Aldehyde Group
The electrophilic carbonyl carbon of the aldehyde is susceptible to attack by a variety of nucleophiles. ncert.nic.in Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are powerful carbon-based nucleophiles that add to the aldehyde to form secondary alcohols after an acidic workup. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com This reaction is a cornerstone of C-C bond formation, allowing for the introduction of diverse alkyl, alkenyl, or aryl substituents at the carbon bearing the hydroxyl group. libretexts.orgmasterorganicchemistry.com The reaction proceeds via a nucleophilic addition to form a tetrahedral alkoxide intermediate, which is then protonated to yield the final alcohol product. ncert.nic.in
Reactivity of the Pyridine Nucleus
The pyridine ring possesses a rich and varied reactivity, influenced by the electron-withdrawing nature of the nitrogen atom and the electronic effects of its substituents.
Nucleophilic Dearomatization Processes of Pyridines
Nucleophilic dearomatization of pyridines is a powerful strategy for synthesizing substituted dihydropyridines and piperidines, which are prevalent scaffolds in pharmaceuticals. nih.gov The pyridine ring itself is electron-deficient and can undergo nucleophilic attack, a process that is greatly facilitated by the presence of electron-withdrawing groups. nih.gov In this compound, the aldehyde group at the C-3 position activates the ring towards nucleophilic attack.
Often, activation of the pyridine nitrogen is required to render the nucleus sufficiently electrophilic. mdpi.com This is typically achieved by forming N-acyl or N-alkyl pyridinium (B92312) salts in situ. nih.govmdpi.com A variety of nucleophiles, including organometallic reagents, enolates, and hydrides, can then add to the activated ring, typically at the C-2, C-4, or C-6 positions. researchgate.net While the C-6 position is electronically activated, attack at this site in this compound would be sterically hindered by the bulky tert-butoxy group. Therefore, nucleophilic addition is more likely to occur at the C-2 or C-4 positions.
Electrophilic Aromatic Substitution Patterns on Pyridines
Pyridine is significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring. uoanbar.edu.iqyoutube.com Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, forming a pyridinium ion that is even more strongly deactivated. uoanbar.edu.iqrsc.org When substitution does occur, it is directed to the C-3 position, as attack at C-2, C-4, or C-6 leads to an unfavorable resonance structure where the positive charge resides on the electronegative nitrogen atom. uoanbar.edu.iq
Degenerate Ring Transformations in Pyridine Systems
Degenerate ring transformations are a class of reactions where the core heterocyclic ring system is opened and subsequently closed to regenerate the same type of heterocycle, but with an exchange of one or more ring atoms. wur.nl In nitrogen-containing heterocycles like pyridine, the most prominent mechanism for such a transformation is the SN(ANRORC) mechanism, which stands for A ddition of a N ucleophile, R ing O pening, and R ing C losure. wikipedia.orgacs.org
This reaction pathway is typically observed when an electron-poor azine, substituted with a suitable leaving group, is treated with a strong nucleophile, such as sodium amide in liquid ammonia (B1221849). wikipedia.org The process begins with the nucleophilic addition to an electrophilic carbon atom of the ring, followed by cleavage of a ring bond (often a C-N or C-C bond) to form an open-chain intermediate. This intermediate then undergoes cyclization to form the new heterocyclic ring, expelling the original leaving group. acs.org
In the context of this compound, the potential for a degenerate ring transformation is low under standard SN(ANRORC) conditions. There are two primary reasons for this:
Poor Leaving Group: The tert-butoxy group is an exceptionally poor leaving group for nucleophilic aromatic substitution. For an ANRORC-type reaction to occur involving the C6 position, displacement of the tert-butoxide anion would be required, which is energetically unfavorable.
Therefore, while the pyridine scaffold is theoretically susceptible to such transformations, this compound itself is not an ideal substrate. A derivative, however, wherein the tert-butoxy group is replaced by a better leaving group (e.g., a halogen like chlorine or bromine), would be a much more likely candidate to undergo a degenerate ring transformation upon reaction with a potent nucleophile.
Derivatization Strategies for Enhancing Molecular Complexity
The structure of this compound offers two primary avenues for chemical modification to build more complex molecules. The first involves leveraging the reactivity of the aldehyde functional group and the pyridine ring itself. The second strategy focuses on modifying the tert-butoxy substituent, which often acts as a protecting group for the corresponding pyridone. These approaches can be used independently or in sequence to generate a diverse library of pyridine derivatives.
The pyridine core and its aldehyde substituent are the most common sites for derivatization. Reactions can be directed at the aldehyde group or, under specific conditions, at the C-H bonds of the ring or a position activated by a leaving group.
Reactions Involving the Aldehyde Group
The carbaldehyde at the C3 position is a versatile handle for a wide range of classical organic transformations. These modifications are fundamental in extending the molecular framework.
Oxidation: The aldehyde can be readily oxidized to a carboxylic acid using standard oxidizing agents (e.g., potassium permanganate, Jones reagent), yielding 6-(tert-butoxy)nicotinic acid. This acid is a valuable intermediate for the synthesis of amides and esters.
Reduction: Selective reduction of the aldehyde to a primary alcohol, (6-(tert-butoxy)pyridin-3-yl)methanol, can be achieved with mild reducing agents like sodium borohydride. The resulting alcohol can be used in subsequent etherification or esterification reactions.
Carbon-Carbon Bond Formation: The aldehyde is an excellent electrophile for various carbon-carbon bond-forming reactions. For instance, reactions like the Wittig or Horner-Wadsworth-Emmons reaction can convert the aldehyde into an alkene. It can also participate in aldol (B89426) condensations and Grignard reactions.
Condensation with Nitrogen Nucleophiles: The aldehyde readily condenses with primary amines, hydrazines, and hydroxylamines to form the corresponding imines, hydrazones, and oximes, respectively. This is a common strategy for linking the pyridine core to other molecular fragments. nih.gov
| Reaction Type | Reagent(s) | Product Functional Group | Resulting Compound Example |
|---|---|---|---|
| Oxidation | KMnO₄ or CrO₃/H₂SO₄ | Carboxylic Acid | 6-(tert-Butoxy)nicotinic acid |
| Reduction | NaBH₄ | Alcohol | (6-(tert-Butoxy)pyridin-3-yl)methanol |
| Wittig Reaction | Ph₃P=CHR | Alkene | 6-(tert-Butoxy)-3-(alkenyl)pyridine |
| Reductive Amination | R-NH₂, NaBH(OAc)₃ | Secondary Amine | N-Alkyl-(6-(tert-butoxy)pyridin-3-yl)methanamine |
| Condensation | H₂N-NH₂ | Hydrazone | This compound hydrazone |
The 6-tert-butoxy group is generally stable under basic and mild acidic conditions, making it an effective protecting group for the corresponding 6-hydroxypyridine (or its tautomer, 6-pyridone). The primary and most significant modification at this position is its removal.
Deprotection to Form 6-Pyridones
The cleavage of the tert-butyl ether is typically accomplished under strong acidic conditions. Reagents such as trifluoroacetic acid (TFA) or concentrated hydrochloric acid (HCl) are commonly used to protonate the ether oxygen, leading to the elimination of isobutylene (B52900) and formation of the pyridone.
The product of this deprotection is 6-oxo-1,6-dihydropyridine-3-carbaldehyde . sigmaaldrich.com This transformation is crucial as it unmasks a new set of reactive sites. The resulting pyridone exists in tautomeric equilibrium with 6-hydroxynicotin-aldehyde, although the pyridone form typically predominates. The exposed N-H group can be alkylated, acylated, or used in cross-coupling reactions, while the oxygen atom can also be functionalized. However, care must be taken with the reaction sequence, as attempting to deprotect the tert-butoxy group in the presence of other sensitive functionalities can sometimes lead to undesired intramolecular side reactions. acs.org
| Reaction Type | Reagent(s) | Product Functional Group | Resulting Compound |
|---|---|---|---|
| Deprotection / Ether Cleavage | Trifluoroacetic acid (TFA) or HCl | Pyridone / Hydroxypyridine | 6-Oxo-1,6-dihydropyridine-3-carbaldehyde |
Applications in Complex Molecule Synthesis
6-(tert-Butoxy)pyridine-3-carbaldehyde as a Versatile Building Block in Organic Synthesis
This compound is a key intermediate in the construction of substituted pyridine (B92270) derivatives. The aldehyde functional group is a versatile handle for a wide array of chemical transformations, including condensations, oxidations, reductions, and additions of nucleophiles. This reactivity allows for the introduction of diverse functional groups and the extension of the carbon skeleton.
The pyridine core, particularly with the 6-alkoxy substituent, is a common motif in pharmacologically active compounds. The tert-butoxy (B1229062) group can be readily cleaved under acidic conditions to reveal the corresponding pyridone, a privileged scaffold in medicinal chemistry. This strategic use of the building block enables the late-stage functionalization and diversification of complex molecules, which is a significant advantage in the development of new chemical entities. Its application is particularly noted in the synthesis of fused heterocyclic systems, which are central to many therapeutic agents.
Construction of Fused Heterocyclic Systems
The aldehyde functionality of this compound is instrumental in cyclization reactions to form fused bicyclic and polycyclic heterocyclic structures. These scaffolds are of high interest due to their prevalence in medicinal chemistry and materials science. rsc.org
The imidazo[1,2-a]pyridine (B132010) core is a recognized "drug prejudice" scaffold due to its wide range of biological applications. rsc.org The synthesis of this framework can be achieved through various strategies, often involving the reaction of a 2-aminopyridine (B139424) with an α-haloketone (Tchichibabin reaction) or related methods. More contemporary approaches utilize pyridine aldehydes in multicomponent reactions.
For instance, 6-substituted imidazo[1,2-a]pyridine derivatives can be synthesized from the corresponding 2-amino-5-substituted pyridines. While a direct reaction using this compound is not explicitly detailed in the provided literature, its structural analogs are used in similar transformations. One general and widely used method is the one-pot reaction between a 2-aminopyridine, an aldehyde, and an isocyanide (Groebke–Blackburn–Bienaymé reaction) to afford 3-aminoimidazo[1,2-a]pyridines.
A relevant synthesis involves the preparation of 6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids, which have been investigated as potential inhibitors of Rab geranylgeranyl transferase. nih.govfrontiersin.org In these syntheses, a substituted 2-aminopyridine is the starting point for building the imidazo[1,2-a]pyridine core. The aldehyde group, such as the one on this compound, can be envisioned as a key reactant in forming such scaffolds, for example, through condensation with a suitable amino-substituted precursor followed by cyclization.
Table 1: Examples of Imidazo[1,2-a]pyridine Synthesis Strategies
| Reactants | Method | Resulting Scaffold | Reference |
|---|---|---|---|
| 2-Aminopyridine, Ketones | Copper-catalyzed aerobic oxidation | Imidazo[1,2-a]pyridines | organic-chemistry.org |
| 2-Aminopyridine, Nitroolefins | Copper-catalyzed one-pot procedure | Imidazo[1,2-a]pyridines | organic-chemistry.org |
| 2-Aminopyridines, Acetophenones | CuI-catalyzed aerobic oxidation | Imidazo[1,2-a]pyridines | organic-chemistry.org |
This table illustrates general methods for synthesizing the imidazo[1,2-a]pyridine scaffold, into which a pyridine aldehyde could be incorporated.
The synthesis of pyrano[3,2-c]pyridine derivatives has attracted considerable attention due to their diverse pharmacological properties. africanjournalofbiomedicalresearch.comresearchgate.net These structures are typically assembled through multicomponent reactions. A common strategy involves the reaction of an aromatic aldehyde, malononitrile (B47326), and a suitable active methylene (B1212753) compound or enolate. researchgate.net In this context, this compound can serve as the aldehyde component to construct the pyrano[3,2-c]pyridine skeleton.
Similarly, chromenopyridine derivatives, which fuse a chromene and a pyridine ring, are valuable in medicinal chemistry and as functional dyes. mdpi.com The synthesis of chromeno[3,2-c]pyridines can be achieved through various routes, including the cyclization of pyridyl phenyl ethers or via cycloaddition reactions. mdpi.com For example, a one-pot condensation of an aldehyde with heteroaromatic amines has been used to create structural analogues. nih.gov
Table 2: Synthetic Approaches to Pyrano-fused Pyridines
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Aromatic Aldehyde | Malononitrile | 4-Hydroxycoumarin | Piperidine/Ethanol (B145695) | Pyrano[3,2-c]chromene | researchgate.net |
| Aromatic Aldehyde | Malononitrile | Pyridin-2(1H)-one | Triethylamine | Pyrano[3,2-c]pyridine | researchgate.net |
This table shows representative syntheses where this compound could function as the "Aromatic Aldehyde" component.
Pyrazolo[3,4-b]pyridines are a class of heterocyclic compounds with significant biomedical applications. mdpi.com While the outline specifies synthesis via alkynyl aldehydes, a versatile method for constructing these frameworks involves the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. mdpi.com If the target synthesis must proceed via an alkynyl aldehyde, this compound would first need to be converted to the corresponding terminal alkyne, for example, through the Corey-Fuchs or Seyferth-Gilbert homologation.
However, alternative and more direct routes using aromatic aldehydes are well-established. For instance, a series of ethyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylates were prepared by the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with various aromatic aldehydes and ethyl pyruvate. cardiff.ac.uk This approach allows for the direct incorporation of the pyridine moiety from an aldehyde like this compound into the final pyrazolo[3,4-b]pyridine structure. Another study developed a cascade 6-endo-dig cyclization for the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes, showcasing a different synthetic strategy. nih.gov
Table 3: Selected Syntheses of Pyrazolo[3,4-b]pyridines
| Pyrazole Precursor | Aldehyde/Dicarbonyl Component | Other Reagents | Resulting Structure | Reference |
|---|---|---|---|---|
| 5-Aminopyrazole | 1,3-Dicarbonyl compound | Acid/Heat | 1H-Pyrazolo[3,4-b]pyridine | mdpi.com |
| 5-Amino-3-methyl-1-phenyl-1H-pyrazole | Aromatic Aldehyde | Ethyl pyruvate | Ethyl 6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | cardiff.ac.uk |
This table highlights various synthetic routes, including one where an aromatic aldehyde precursor is directly applicable.
Precursor in Asymmetric and Stereoselective Synthesis
The aldehyde group of this compound is a prochiral center, making it a suitable substrate for asymmetric and stereoselective transformations to generate chiral molecules. Such reactions are fundamental in pharmaceutical synthesis, where the specific stereochemistry of a molecule is often critical for its biological activity.
Key stereoselective reactions involving the aldehyde group include:
Asymmetric Nucleophilic Addition: The addition of organometallic reagents (e.g., Grignard or organozinc reagents) to the aldehyde in the presence of a chiral ligand or catalyst can produce chiral secondary alcohols with high enantioselectivity.
Asymmetric Reduction: The reduction of the aldehyde to a primary alcohol using chiral reducing agents, such as those derived from boranes (e.g., CBS reduction), can establish a stereocenter if the resulting alcohol is further derivatized.
Asymmetric Allylation and Crotylation: Reactions like the Brown asymmetric allylation can add an allyl group to the aldehyde, creating a chiral homoallylic alcohol.
While specific examples employing this compound were not found in the searched literature, these methods are broadly applicable to aromatic aldehydes. For example, the development of catalytic atroposelective synthesis to create axially chiral molecules represents a frontier in this field, although it often involves different starting materials. acs.org The synthesis of chiral α-amino ketones is another area where aldehyde precursors are functionalized stereoselectively. acs.org
Integration into Natural Product-Inspired Structures
Natural products provide the inspiration for many synthetic targets in medicinal chemistry due to their inherent biological activities. The pyridine and fused-pyridine scaffolds are present in numerous alkaloids and other bioactive natural products. This compound serves as a valuable starting material for the synthesis of complex molecules that mimic the structures of these natural products.
For example, the pyrazolo[3,4-b]pyridine framework, which can be synthesized using this aldehyde, is a core component of molecules designed to inhibit inflammatory cytokines. nih.gov Furthermore, synthetic modifications of natural products like estrone (B1671321) and formononetin (B1673546) have been achieved using cascade reactions to introduce new heterocyclic frameworks, demonstrating the potential for integrating building blocks like this compound into natural product-inspired libraries. nih.gov The chromeno[3,2-c]pyridine system is also found in a number of alkaloids with demonstrated antimicrobial, antiviral, and cytotoxic activities, making it a promising target for which this aldehyde is a potential precursor. mdpi.com
Mechanistic Investigations of Transformations Involving 6 Tert Butoxy Pyridine 3 Carbaldehyde
Reaction Mechanism Elucidation for Carbaldehyde-Mediated Processes
The aldehyde functional group is a cornerstone of organic synthesis, participating in a wide array of transformations such as nucleophilic additions, reductions, and oxidations. For 6-(tert-butoxy)pyridine-3-carbaldehyde, the mechanism of these processes is modulated by the electronic nature of the pyridine (B92270) ring and its substituents.
Mechanistic studies, often supported by computational chemistry, reveal that the reaction pathway can be influenced by the nature of the attacking species and the reaction conditions. For instance, in nucleophilic addition reactions, the carbonyl carbon of the aldehyde acts as an electrophile. The mechanism typically proceeds through a tetrahedral intermediate formed by the attack of a nucleophile. The stability of this intermediate and the transition state leading to it are key determinants of the reaction rate.
In the context of catalyzed reactions, such as a photoinduced amination of α-hydroxy ketones with nitroarenes, mechanistic investigations have identified the formation of key intermediates like nitrosobenzene, azoxybenzene, and azobenzene. acs.org These studies have confirmed that such processes can occur via a stepwise mechanism involving, for example, the photoinduced transformation of a nitroarene followed by a radical-mediated coupling. acs.org The involvement of radical pathways can be confirmed through inhibition experiments, for instance, using t-butyl hydroperoxide (TBHP), which would halt a radical-driven process. acs.org While not directly studying this compound, these principles of elucidating pathways through intermediate identification and control experiments are directly applicable.
Understanding Regioselectivity and Stereoselectivity in Reaction Pathways
Regioselectivity and stereoselectivity are critical aspects of synthetic efficiency, and understanding their origins is a primary goal of mechanistic studies. In molecules like this compound, these selectivities are dictated by the inherent properties of the molecule and the reaction conditions.
Regioselectivity: The substitution pattern on the pyridine ring creates distinct electronic and steric environments. The tert-butoxy (B1229062) group at the 6-position is sterically demanding. This bulkiness can direct incoming reagents to attack less hindered positions of the molecule. For example, in reactions where the pyridine ring itself might be subject to attack, the steric hindrance from the tert-butoxy group would likely disfavor reactions at the adjacent C-5 position. This principle is a common strategy for controlling regioselectivity in the synthesis of substituted pyridines.
Stereoselectivity: When the transformation of the carbaldehyde group creates a new chiral center, controlling the stereochemical outcome is paramount. This is often achieved using chiral catalysts or auxiliaries. The mechanism of stereoselection typically involves the formation of diastereomeric transition states with different energy levels. For example, in the nucleophilic addition of a Grignard reagent to the aldehyde, a chiral ligand coordinated to the magnesium atom can create a chiral environment around the carbonyl group, favoring attack from one face over the other. Detailed computational studies on related systems have shown that non-covalent interactions between the substrate, reagent, and catalyst play a pivotal role in stabilizing the favored transition state that leads to the major stereoisomer. acs.org The energy difference between the diastereomeric transition states directly correlates with the observed enantiomeric excess of the product. acs.org
Role of Catalysis in Facilitating Chemical Transformations
Catalysis is fundamental to modern organic synthesis, enabling reactions to proceed with greater speed, efficiency, and selectivity under milder conditions. For transformations involving this compound, both metal-based and organocatalysts can play crucial roles.
Metal Catalysis: Transition metals are widely used to catalyze a variety of reactions. In the context of pyridine derivatives, palladium-catalyzed cross-coupling reactions are common for C-C and C-N bond formation. A general catalytic cycle for such a process often involves several key steps:
Oxidative Addition: The active metal catalyst (e.g., Pd(0)) inserts into a bond of one of the reactants.
Transmetalation or Coordination: The second reactant is brought into the metal's coordination sphere.
Reductive Elimination: The two coupled fragments are expelled from the metal center, forming the new bond and regenerating the active catalyst.
Detailed mechanistic studies, combining experimental and computational methods, have been performed on complex nickel-catalyzed C-C bond activations. acs.org These studies reveal intricate details of the catalytic cycle, including the identification of resting states and turnover-limiting steps, such as β-carbon elimination or reductive elimination. acs.org The choice of ligand is critical, as it modulates the steric and electronic properties of the metal center, thereby influencing the efficiency and selectivity of the reaction. acs.org For instance, PYBOX (2,6-bis(oxazolinyl)pyridine) ligands are effective in many asymmetric catalytic reactions.
Organocatalysis: In recent years, small organic molecules have emerged as powerful catalysts. For aldehyde functionalization, common organocatalytic activation modes include the formation of enamines or iminium ions. For example, a secondary amine catalyst can react reversibly with the aldehyde to form an iminium ion. This transformation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, making it more susceptible to nucleophilic attack. This strategy is widely employed in a variety of stereoselective additions to aldehydes.
The data below illustrates typical parameters investigated during the optimization of a catalyzed reaction, in this case, a photoinduced synthesis. While not performed on the title compound, it demonstrates the systematic approach used to understand the role of each component.
| Entry | Reactant 1 (equiv) | Reactant 2 (equiv) | Solvent | Wavelength (nm) | Yield (%) |
| 1 | 2.0 | 1.0 | MeCN | 440 | <50 |
| 2 | 3.0 | 1.0 | MeCN | 440 | 54 |
| 3 | 4.0 | 1.0 | MeCN | 440 | 54 |
| 4 | 4.0 | 1.0 | Dioxane | 440 | 45 |
| 5 | 4.0 | 1.0 | Toluene (B28343) | 440 | 38 |
| 6 | 4.0 | 1.0 | MeCN | 390 | 41 |
| Data derived from a representative study on photoinduced amination to illustrate reaction optimization principles. acs.org |
This systematic variation of parameters is essential for elucidating the role of the catalyst and other reagents, ultimately leading to a deeper mechanistic understanding and optimized reaction conditions.
Advanced Analytical Methodologies for Research on 6 Tert Butoxy Pyridine 3 Carbaldehyde
Spectroscopic Techniques for Structural Elucidetion
Spectroscopy is indispensable for confirming the molecular structure of 6-(tert-butoxy)pyridine-3-carbaldehyde. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information about the compound's atomic connectivity, functional groups, and mass.
NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) NMR experiments, allows for the unambiguous assignment of all protons and carbons in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the signals can be predicted based on the electronic effects of the substituents on the pyridine (B92270) ring. The aldehyde proton is expected to appear significantly downfield due to the deshielding effect of the carbonyl group. The aromatic protons on the pyridine ring will exhibit characteristic splitting patterns (doublets and doublets of doublets) based on their coupling with adjacent protons. The tert-butyl group will present a sharp singlet, integrating to nine protons, in the upfield region.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The carbonyl carbon of the aldehyde group is typically found in the most downfield region (190-210 ppm). The carbons of the pyridine ring appear in the aromatic region, with their specific shifts influenced by the electron-donating tert-butoxy (B1229062) group and the electron-withdrawing aldehyde group. The quaternary carbon and the methyl carbons of the tert-butyl group have characteristic shifts in the upfield region.
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm assignments. A COSY spectrum would show correlations between coupled protons on the pyridine ring, while an HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the C-H framework of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on structure-property relationships and data from similar compounds like pyridine-3-carboxaldehyde. rsc.orgresearchgate.netacs.orgchemicalbook.com
| Atom Type | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| Aldehyde | -CHO | ~10.1 | ~191.0 |
| Pyridine Ring | H-2 | ~8.9 | ~155.0 |
| H-4 | ~8.2 | ~136.0 | |
| H-5 | ~6.9 | ~110.0 | |
| tert-Butoxy Group | -C(CH₃)₃ | - | ~82.0 |
| -C(CH₃)₃ | ~1.4 | ~28.5 | |
| Pyridine Ring Carbons | C-3 | - | ~131.0 |
| C-6 | - | ~165.0 |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
The primary characteristic absorptions for this compound include:
C=O Stretch: A strong, sharp absorption band for the aldehyde carbonyl group, typically appearing in the range of 1700-1730 cm⁻¹.
Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.
Aliphatic C-H Stretch: Absorptions from the tert-butyl group, typically found just below 3000 cm⁻¹.
C=C and C=N Stretches: Medium to weak bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.
C-O-C Stretch: A strong band for the ether linkage, typically observed in the 1200-1300 cm⁻¹ region.
Aldehyde C-H Stretch: Two weak bands can often be observed around 2720 cm⁻¹ and 2820 cm⁻¹.
Comparing the spectrum to that of the parent compound, pyridine-3-carbaldehyde, would show the additional characteristic peaks of the tert-butyl ether group. nist.govnist.govmdpi.com
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aldehyde | C=O Stretch | 1700 - 1730 | Strong |
| Aldehyde | C-H Stretch | 2810 - 2850 and 2710 - 2750 | Weak |
| Pyridine Ring | C-H Stretch | 3000 - 3100 | Medium-Weak |
| Pyridine Ring | C=C and C=N Stretch | 1400 - 1600 | Medium-Weak |
| tert-Butyl Group | C-H Stretch | 2950 - 2990 | Strong |
| tert-Butyl Group | C-H Bend | 1370 - 1395 | Medium |
| Ether | C-O-C Stretch | 1200 - 1300 | Strong |
Mass spectrometry provides the exact mass of the molecule and, through fragmentation analysis, offers further structural confirmation. For this compound (C₁₀H₁₃NO₂), the monoisotopic mass is approximately 179.09 Da. uni.lu
In hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), the mass spectrometer serves as a highly sensitive and selective detector.
LC-MS: Using soft ionization techniques like Electrospray Ionization (ESI), the molecule is typically observed as a protonated species [M+H]⁺ at m/z 180.10 or as adducts with sodium [M+Na]⁺ at m/z 202.08. uni.lu This technique is ideal for confirming the molecular weight of the compound in a mixture.
GC-MS: This technique requires the analyte to be volatile and thermally stable. Analysis by Electron Ionization (EI) would produce a molecular ion peak [M]⁺ and a characteristic fragmentation pattern. Key fragmentation pathways would likely involve the loss of a tert-butyl cation ([M-57]⁺) or isobutylene (B52900) ([M-56]⁺), and the loss of the aldehyde group (CHO, 29 Da). The fragmentation of silylated derivatives of related pyridine compounds has been studied, providing a basis for understanding potential fragmentation pathways. researchgate.net
Table 3: Predicted ESI-MS Adducts for this compound Data sourced from PubChemLite predictions. uni.lu
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 180.10192 |
| [M+Na]⁺ | 202.08386 |
| [M+K]⁺ | 218.05780 |
| [M+NH₄]⁺ | 197.12846 |
| [M-H]⁻ | 178.08736 |
Chromatographic Separation Techniques
Chromatography is essential for separating this compound from starting materials, by-products, or other components in a mixture, as well as for determining its purity.
HPLC is the primary method for assessing the purity of non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC method is typically suitable.
A common setup would involve:
Column: A C18 stationary phase, which separates compounds based on their hydrophobicity.
Mobile Phase: A gradient or isocratic mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com
Modifier: A small amount of acid, such as formic acid or phosphoric acid, is often added to the mobile phase to ensure sharp, symmetrical peak shapes by protonating the pyridine nitrogen. sielc.comrsc.org Formic acid is preferred for LC-MS compatibility.
Detection: UV detection is effective, as the pyridine ring and carbonyl group are chromophores. A detection wavelength around 250-270 nm would be appropriate.
For trace-level analysis of aldehydes, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be employed to enhance UV detection at a higher wavelength (around 360 nm). sielc.com
Gas chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds. Direct analysis of this compound can be challenging due to the polarity and reactivity of the aldehyde group, which can lead to poor peak shape and thermal degradation. thermofisher.com
To overcome these issues, derivatization is a common strategy in the GC analysis of aldehydes. acs.org Silylation, which replaces the active protons with a trimethylsilyl (B98337) (TMS) group, is a widely used technique. gcms.cznih.gov Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used, often with pyridine as a catalyst, to convert polar analytes into more volatile and thermally stable silyl (B83357) ethers, which exhibit better chromatographic behavior. brjac.com.brrsc.org The resulting derivatives can then be readily analyzed by GC-MS, allowing for both separation and structural confirmation. nih.govbrjac.com.br
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique for confirming the empirical and molecular formula of a newly synthesized or purified compound. This destructive method involves combusting a small, precisely weighed sample of the substance under controlled conditions. The resulting combustion gases are then quantitatively analyzed to determine the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N). The percentage of oxygen is typically determined by difference.
For this compound, with the molecular formula C₁₀H₁₃NO₂, the theoretical elemental composition can be calculated based on the atomic masses of its constituent atoms. uni.lu These theoretical values serve as a benchmark against which experimental results are compared. A close correlation between the experimental and calculated percentages provides strong evidence for the compound's identity and purity.
The expected elemental composition is derived from its molecular formula and a total molecular weight of 179.22 g/mol . The verification process hinges on comparing experimentally obtained values with these theoretical calculations.
Table 1: Theoretical Elemental Composition of this compound This table presents the calculated theoretical percentages for each element in the compound based on its molecular formula, C₁₀H₁₃NO₂.
| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 10 | 120.11 | 67.01% |
| Hydrogen | H | 1.008 | 13 | 13.104 | 7.31% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 7.81% |
| Oxygen | O | 15.999 | 2 | 31.998 | 17.86% |
X-ray Diffraction Studies for Solid-State Structural Determination
The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted beams, a detailed electron density map of the molecule can be constructed, from which the atomic positions are determined. nih.gov
Table 2: Illustrative Crystal Data and Structure Refinement Parameters This table provides an example of the type of data that would be generated from a single-crystal X-ray diffraction analysis of this compound. The values presented are for illustrative purposes to demonstrate the output of an XRD experiment.
| Parameter | Illustrative Value |
| Crystal Data | |
| Empirical Formula | C₁₀H₁₃NO₂ |
| Formula Weight | 179.22 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.37 |
| b (Å) | 13.34 |
| c (Å) | 8.51 |
| α (°) | 90 |
| β (°) | 97.44 |
| γ (°) | 90 |
| Volume (ų) | 717.4 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.659 |
| Data Collection | |
| Radiation (Å) | MoKα (λ=0.71073) |
| Reflections Collected | 6520 |
| Unique Reflections | 2074 |
| Refinement | |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.125 |
| R indices (all data) | R₁ = 0.060, wR₂ = 0.135 |
This detailed structural information is invaluable, confirming the molecular identity and revealing subtle conformational features, such as the torsion angles between the pyridine ring and its substituents, which can influence the compound's chemical reactivity and physical properties.
Future Research Trajectories and Challenges
Development of More Efficient and Sustainable Synthetic Routes for Pyridine (B92270) Aldehydes
The synthesis of pyridine derivatives, which are foundational in pharmaceuticals and materials science, is an area of intense research. nih.govrsc.org While numerous methods exist, many are hampered by issues of sustainability, requiring harsh conditions, stoichiometric reagents, or multi-step procedures that generate significant waste. baranlab.org Future research will prioritize the development of synthetic routes that are not only efficient in terms of yield but also adhere to the principles of green chemistry.
Key objectives in this area include:
Novel Catalytic Systems: Investigating new catalytic systems, including those based on earth-abundant metals, photocatalysis, and electrocatalysis, to facilitate milder reaction conditions. organic-chemistry.orgnumberanalytics.com Rhodium-catalyzed cycloadditions in green solvents like ethanol (B145695) represent a promising direction. rsc.org
Alternative Feedstocks: Exploring unconventional and sustainable starting materials. For instance, developing pathways from biomass-derived chemicals or simple C1 sources like formaldehyde (B43269) and ammonia (B1221849) derivatives could revolutionize the production of the pyridine core. rsc.orgresearchgate.net
Flow Chemistry: Implementing continuous flow technologies for the synthesis of pyridine aldehydes. Flow reactors can offer superior control over reaction parameters, improved safety for hazardous reactions, and easier scalability compared to traditional batch processes.
A significant challenge lies in achieving high regioselectivity in these new synthetic methods, ensuring that the desired substitution pattern on the pyridine ring is obtained reliably and without the need for extensive protecting group strategies. chemistryviews.org
Exploration of Novel Reactivity Patterns and Transformations
The aldehyde and the tert-butoxy-substituted pyridine ring of 6-(tert-butoxy)pyridine-3-carbaldehyde confer a rich and complex reactivity profile that is yet to be fully exploited. Future work will focus on uncovering and harnessing new transformations.
A primary frontier is the selective C–H functionalization of the pyridine ring. rsc.org While the electron-deficient nature of the pyridine ring makes electrophilic substitution difficult, it opens avenues for nucleophilic and radical additions. wikipedia.org Developing methods to selectively functionalize the C-2, C-4, or C-5 positions of the pyridine core without pre-activation would be a major breakthrough, allowing for late-stage diversification of complex molecules. acs.orgresearchgate.net
Further research into the reactivity of the aldehyde group is also warranted. researchgate.net Beyond standard transformations like Schiff base formation and Wittig reactions, there is potential for novel catalytic cycles where the aldehyde participates in unconventional cycloadditions or dearomatization-rearomatization cascades. acs.orgwikipedia.org For example, the reaction of pyridine aldehydes with phenylacetonitriles has been used to create substituted acrylonitriles, and further exploration of these condensation reactions with a wider range of nucleophiles could yield novel structures. acs.org The effect of substituents on the pyridine ring on the reactivity of the aldehyde group is an area ripe for systematic investigation. acs.org
Expanding the Scope of Heterocyclic Scaffold Construction and Functionalization
Pyridine aldehydes are critical building blocks for constructing more complex heterocyclic systems. mdpi.com Their ability to participate in tandem and cascade reactions makes them invaluable for the rapid assembly of molecular complexity from simple starting materials. mdpi.com Future research will undoubtedly leverage this compound and related structures to build diverse libraries of fused and polycyclic heteroaromatics.
Specific areas of focus include:
Tandem Cyclizations: Designing new cascade reactions where the aldehyde and other functionalities on the pyridine ring or reaction partners react sequentially to form multiple rings in a single operation. mdpi.com
Synthesis of Privileged Scaffolds: Using pyridine aldehydes as key components in multicomponent reactions to synthesize medicinally relevant scaffolds like dihydropyridines and chromeno[2,3-b]pyridines. nih.gov
Scaffold Editing: Developing methods for skeletal editing, where atoms within the pyridine ring itself are substituted or rearranged, enabling the transformation of a pyridine scaffold into other heterocyclic systems. researchgate.net
Functionalization of Fused Systems: Exploring the functionalization of complex heterocycles built from pyridine aldehyde precursors. This includes developing regioselective methods to modify the periphery of these larger scaffolds, which is crucial for tuning their biological or material properties. rsc.orgacs.org
The challenge in this domain is to control the chemo- and regioselectivity of these complex transformations to avoid the formation of undesired isomers and byproducts.
Advanced Computational Approaches for Rational Design and Reaction Prediction
The integration of computational chemistry with experimental synthesis offers a powerful paradigm for accelerating discovery. For pyridine aldehydes, advanced computational methods can provide deep mechanistic insights and guide the development of new reactions and molecules.
Future research will increasingly rely on:
Density Functional Theory (DFT) Calculations: Using DFT to model reaction pathways, predict transition state energies, and understand the electronic factors that govern reactivity and selectivity. nih.govjohnshopkins.edu This can help in optimizing reaction conditions and in predicting the outcome of new transformations before they are attempted in the lab.
Machine Learning and AI: Employing machine learning algorithms to predict reaction yields and identify promising new reaction conditions or catalyst structures from large datasets. rsc.org These predictive models can significantly reduce the experimental effort required to develop and optimize synthetic routes.
In Silico Drug Design: Using computational tools for the rational design of new drug candidates based on the this compound scaffold. johnshopkins.edu This includes molecular docking simulations to predict binding affinity to biological targets and ADME (absorption, distribution, metabolism, and excretion) predictions to evaluate the pharmacokinetic properties of designed molecules. nih.gov
A key challenge is the accuracy of computational models. While powerful, they often require experimental validation, and developing models that can reliably predict the outcomes of complex, multi-component reactions in various solvent systems remains an active area of research. acs.org
Emerging Analytical Technologies for In-depth Characterization and Monitoring
As synthetic methods become more sophisticated, the need for advanced analytical techniques to characterize complex products and monitor reactions in real-time becomes more critical. Future progress in understanding and utilizing pyridine aldehydes will be coupled with innovations in analytical chemistry.
Prospective developments include:
Real-Time Reaction Monitoring: The use of in-situ spectroscopic techniques, such as process IR and Raman spectroscopy, coupled with kinetic analysis to gain a deeper understanding of reaction mechanisms and intermediates. acs.org This is particularly valuable for optimizing complex cascade reactions.
Advanced Mass Spectrometry: Employing high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) for the unambiguous identification of products, byproducts, and transient intermediates. Techniques like ambient ionization mass spectrometry could allow for the direct analysis of reaction mixtures with minimal sample preparation.
Hyphenated Chromatographic Techniques: The application of advanced separation techniques, such as two-dimensional liquid chromatography (2D-LC) and supercritical fluid chromatography (SFC), coupled with mass spectrometry, for the analysis of complex reaction mixtures and chiral separations.
Solid-State NMR: Utilizing solid-state NMR spectroscopy for the characterization of polymorphic forms, salts, and co-crystals of pyridine aldehyde derivatives, which is crucial for pharmaceutical development and materials science applications.
The primary challenge is the integration of these advanced analytical tools into the daily workflow of synthetic chemistry labs and the development of robust methods for handling the large and complex datasets they generate.
Q & A
Q. What are the optimal synthetic routes for preparing 6-(tert-butoxy)pyridine-3-carbaldehyde?
The synthesis typically involves introducing the tert-butoxy group at the 6-position of pyridine. A plausible route is nucleophilic substitution using tert-butanol under acidic conditions or via tert-butyl ether formation with a leaving group (e.g., halide) at the 6-position. Subsequent oxidation of a methyl or hydroxymethyl group at the 3-position (e.g., using MnO₂ or Swern oxidation) yields the aldehyde. Multi-step protocols involving protective groups (e.g., tert-butyl carbamates) are common for similar pyridine derivatives .
Q. How can researchers characterize the purity and structure of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR identifies characteristic signals, such as the aldehyde proton (~9-10 ppm) and tert-butoxy carbons (distinctive quaternary carbon at ~80-85 ppm in ¹³C NMR).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- HPLC : Reverse-phase chromatography with UV detection ensures purity (>95% area).
- X-ray Crystallography : For crystalline derivatives, this resolves stereoelectronic effects of the tert-butoxy group .
Advanced Research Questions
Q. What are the key reactivity patterns of this compound in nucleophilic addition reactions?
The aldehyde group undergoes nucleophilic attacks, forming imines (with amines) or alcohols (with Grignard reagents). Steric hindrance from the tert-butoxy group may influence regioselectivity. For example:
- Schiff Base Formation : React with primary amines (e.g., aniline) in ethanol under reflux to yield imines, useful in coordination chemistry.
- Aldol Condensation : Use catalytic base (e.g., KOH) to couple with ketones, forming α,β-unsaturated aldehydes. Monitor by TLC for intermediates .
Q. How does the tert-butoxy substituent affect the compound’s stability under varying pH and temperature?
- Acidic Conditions : The tert-butoxy group is susceptible to cleavage via SN1 mechanisms in strong acids (e.g., HCl), generating 6-hydroxypyridine-3-carbaldehyde.
- Thermal Stability : Decomposition above 150°C (TGA analysis) releases isobutylene gas, confirmed by GC-MS.
- Photostability : UV-Vis studies show negligible degradation under inert atmospheres but oxidation in air due to radical pathways .
Q. What role does this compound play in synthesizing bioactive heterocycles?
It serves as a precursor for:
- Quinoline Derivatives : Condensation with enamines yields fused heterocycles with potential antimicrobial activity.
- Metal Complexes : Schiff bases derived from the aldehyde coordinate to transition metals (e.g., Cu²⁺, Fe³⁺), tested for catalytic or anticancer properties.
- Drug Intermediates : Used in multi-step syntheses of kinase inhibitors or protease inhibitors, leveraging pyridine’s hydrogen-bonding capacity .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : Simulate binding to enzymes (e.g., cytochrome P450) using AutoDock Vina. The aldehyde’s electrophilicity may form covalent adducts with catalytic cysteine residues.
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electronic effects of the tert-butoxy group on reaction barriers.
- MD Simulations : Assess solvation dynamics in aqueous or lipid membranes to predict bioavailability .
Contradictions and Resolutions
- Stereochemical Outcomes : Some methods yield racemic mixtures when chiral centers form. Use chiral HPLC or asymmetric catalysis (e.g., Evans auxiliaries) for enantiopure products .
- Divergent Reactivity : Aldehyde oxidation to carboxylic acids may compete with nucleophilic additions. Control via inert atmospheres and low temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
